

# Chemical and Pharmacological Profile of Fluorexetamine

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## Compound Focus: Fluorexetamine

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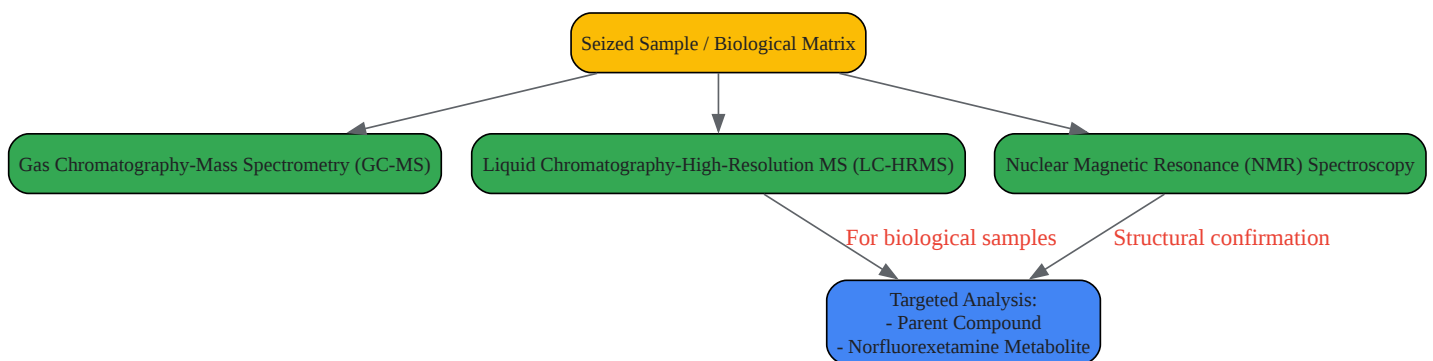
The table below summarizes the core technical data available for **Fluorexetamine**.

Aspect	Details
Systematic Name	2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] [2]
Molecular Formula	C <sub>14</sub> H <sub>18</sub> FNO [1] [3] [2]
Molecular Weight	235.30 g/mol [3] [2]
Chemical Structure	Features a cyclohexanone backbone with a 3-fluorophenyl ring and an ethylamine side chain [3].
IUPAC Name	2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] [2]
Primary Mechanism of Action	Antagonism of the N-Methyl-D-Aspartate (NMDA) receptor, leading to dissociative effects [3] [4].
NMDA Receptor Affinity (K <sub>i</sub> )	Not precisely quantified in the available literature. Reported to have an IC <sub>50</sub> value comparable to 2F-DCK (approximately 1.4 μM) [3].
Key Pharmacological Effects	Dissociation, altered perception, euphoria, sedation, and hallucinations at higher doses [4].

Aspect	Details
Toxicological Effects	Tachycardia, hypertension, respiratory depression, and hallucinations are commonly reported in clinical cases [3].

## Analytical Methods and Identification

Accurate identification of **Fluorexetamine** and its metabolites is crucial for forensic and clinical work. The following workflow outlines a standard analytical process described in the literature.



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*Flowchart of analytical techniques for **Fluorexetamine** identification.*

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a primary tool for identification. **Fluorexetamine** shows a molecular ion at  $m/z$  235. Characteristic fragment ions include  $m/z$  207 (loss of ethylamine) and  $m/z$  178 (further fragmentation), which are crucial for its fingerprint [2].
- **Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS):** This method is essential for detecting the compound and its metabolites in biological samples like urine. The major metabolite is **2-fluorodeschloro-norketamine (norfluorexetamine)**, formed by N-deethylation. This metabolite is a key target for confirming intake in forensic toxicology [5].
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Techniques like  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D methods (COSY, HSQC) are used for definitive structural elucidation, especially when a new compound is first identified [5].

## Clinical and Safety Data from Case Reports

The table below summarizes adverse effects observed in a 2023 case series, providing a snapshot of its human toxicity profile.

Symptom	Prevalence (%)	Severity (Mean $\pm$ SD)
Hallucinations	92.9	Severe
Tachycardia	78.6	Moderate (HR: 110 $\pm$ 15 bpm)
Hypertension	64.3	Severe (SBP: 160 $\pm$ 20 mmHg)
Respiratory Depression	42.9	Mild (RR: 12 $\pm$ 4 breaths/min)

Source: Data adapted from a case series (n=14) in Hong Kong, 2023 [3].

- Polydrug Use:** A significant safety concern is the common co-ingestion of **Fluorexetamine** with other substances like opioids or benzodiazepines, which exacerbates risks and complicates clinical presentations [3].
- Detection Challenges:** Standard ketamine immunoassays have very low cross-reactivity with **Fluorexetamine** (<5%), leading to a high risk of false negatives in routine drug tests [3].

## Information Constraints and Research Gaps

The search results reveal significant limitations in the current knowledge base:

- No Detailed Signaling Pathways:** While the primary mechanism is NMDA receptor antagonism, the search results do not contain detailed information on downstream molecular signaling pathways or interactions with other receptor systems like opioid receptors. This is why a pathway diagram could not be generated.
- Lack of Controlled Studies:** The available human data comes from post-market surveillance and case reports of recreational use [3] [4]. There are **no published results from formal clinical trials** on efficacy, safety, or pharmacokinetics in a controlled setting.
- Synthesis Protocols:** Although general synthetic routes for arylcyclohexylamines are known, detailed, reproducible laboratory synthesis protocols for **Fluorexetamine** are not available in the public domain [2].

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## References

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